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Compound of Interest

Compound Name: Arizonin A1

Cat. No.: B15562016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Arizonin A1, a benzoisochromanequinone antibiotic. While direct access to the primary

literature detailing the complete spectroscopic data for Arizonin A1 is limited, this document

compiles available information and presents data from the closely related and structurally

similar compound, Kalafungin, as a valuable reference. This guide is intended to assist

researchers in the identification, characterization, and further development of this class of

natural products.

Introduction
Arizonin A1 is a member of the arizonin complex, a group of antibiotics produced by the

fermentation of Actinoplanes arizonaensis.[1] These compounds are structurally related to

Kalafungin and exhibit moderate to potent in vitro antimicrobial activity, primarily against Gram-

positive bacteria.[1] The core structure of these molecules is a benzoisochromanequinone

skeleton, a privileged scaffold in natural product chemistry known for its diverse biological

activities. The detailed structural elucidation and spectroscopic analysis are crucial for

understanding their mechanism of action and for guiding synthetic and semi-synthetic

derivatization efforts to improve their therapeutic potential.

Spectroscopic Data
Mass Spectrometry (MS)
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The molecular formula of Arizonin A1 is C₁₇H₁₄O₇. This information allows for the calculation

of its exact mass, which is a critical parameter in its identification by high-resolution mass

spectrometry (HRMS).

Parameter Value

Molecular Formula C₁₇H₁₄O₇

Exact Mass 330.0739 g/mol

Data derived from the molecular formula of Arizonin A1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of the primary literature detailing the complete NMR data of

Arizonin A1, the ¹H and ¹³C NMR data for the structurally analogous compound Kalafungin are

presented below. These data serve as a reference for the characterization of the

benzoisochromanequinone core.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kalafungin (CDCl₃)
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
mult., J in Hz)

2 36.87
2.71 (d, 18.0), 2.98 (dd, 18.0,

5.0)

3 66.24 4.70 (dd, 5.0, 3.0)

4 68.61 5.27 (d, 3.0)

5 149.73 -

6 187.00 -

6a 131.47 -

7 114.81 -

8 137.17 7.70 (dd, 7.5, 1.5)

9 135.14 7.68 (dd, 8.5, 7.5)

10 124.84 7.31 (dd, 8.0, 1.5)

10a 119.71 -

11 161.89 11.82 (s)

11a 173.91 -

12 181.47 -

15 66.45 5.09 (q, 7.0)

15-CH₃ 18.55 1.57 (d, 7.0)

Note: This data is for Kalafungin and is intended as a reference for Arizonin A1.

Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and

spectroscopic analysis of benzoisochromanequinone antibiotics like Arizonin A1, based on

standard methodologies for natural product chemistry.
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Fermentation and Isolation
Fermentation:Actinoplanes arizonaensis is cultured in a suitable liquid medium under optimal

conditions for the production of the arizonin complex.

Extraction: The fermentation broth is harvested, and the mycelium is separated from the

supernatant. The bioactive compounds are extracted from both the mycelium and the

supernatant using organic solvents such as ethyl acetate or butanol.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic

techniques to isolate the individual arizonins. This typically involves:

Silica gel column chromatography.

Sephadex LH-20 column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-

phase C18 column.

Spectroscopic Analysis
Mass Spectrometry: High-resolution mass spectra are typically acquired using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer to determine the exact mass and molecular formula.

NMR Spectroscopy:

Sample Preparation: A few milligrams of the purified compound are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

1D NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400-600 MHz for ¹H).

2D NMR: A suite of 2D NMR experiments is performed to establish the chemical structure:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling

networks.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

proton-carbon correlations, which is crucial for connecting different spin systems and

elucidating the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative

stereochemistry of the molecule by identifying protons that are close in space.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Arizonin A1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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